molecular formula C14H22N2O3 B7679690 [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol

Katalognummer: B7679690
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: HMZFZQXDFUGVJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol, also known as MPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMD is a potent and selective agonist of the μ-opioid receptor and has been studied for its potential use in pain management and addiction treatment.

Wissenschaftliche Forschungsanwendungen

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has been studied extensively for its potential use in pain management and addiction treatment. In animal models, this compound has been shown to be effective in reducing pain and decreasing the development of tolerance to opioids. This compound has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and decrease drug-seeking behavior.

Wirkmechanismus

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol is a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. This compound binds to the μ-opioid receptor with high affinity and activates the receptor, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. This compound has also been shown to have antinociceptive effects, reducing sensitivity to painful stimuli. In addition, this compound has been shown to reduce the development of tolerance to opioids, making it a potential candidate for long-term pain management. However, this compound has also been shown to have some adverse effects, such as respiratory depression and sedation.

Vorteile Und Einschränkungen Für Laborexperimente

[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol has several advantages for use in lab experiments. It is a highly selective agonist of the μ-opioid receptor, making it a useful tool for studying the receptor's function. This compound is also relatively stable and easy to synthesize, making it a viable compound for research purposes. However, this compound has some limitations, such as its potential for adverse effects and the need for further research to fully understand its mechanisms of action.

Zukünftige Richtungen

There are several potential future directions for research on [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol. One area of interest is the development of novel pain management therapies that utilize this compound or other selective agonists of the μ-opioid receptor. Another area of interest is the development of addiction treatments that utilize this compound to reduce withdrawal symptoms and drug-seeking behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for adverse effects.

Synthesemethoden

The synthesis of [4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol involves the reaction of 2-methoxypyridine-3-carboxaldehyde with (4-formyl-1,3-dioxolan-2-yl)methylamine in the presence of sodium triacetoxyborohydride. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.

Eigenschaften

IUPAC Name

[4-[(2-methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-16(14(11-17)5-8-19-9-6-14)10-12-4-3-7-15-13(12)18-2/h3-4,7,17H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZFZQXDFUGVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=CC=C1)OC)C2(CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.